4-AcetaMido-2-aMinobenzenesulfonic Acid Hydrate
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Overview
Description
4-Acetamido-2-aminobenzenesulfonic acid hydrate is a chemical compound with the molecular formula C8H10N2O4S.H2O and a molecular weight of 248.26 g/mol . It is also known by its IUPAC name, 4-(acetylamino)-2-aminobenzenesulfonic acid hydrate . This compound is commonly used as an intermediate in the synthesis of dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-2-aminobenzenesulfonic acid hydrate typically involves the acetylation of 2-aminobenzenesulfonic acid. The reaction is carried out in the presence of acetic anhydride and a catalyst, such as sulfuric acid, under controlled temperature conditions . The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often obtained as a crystalline solid .
Chemical Reactions Analysis
Types of Reactions
4-Acetamido-2-aminobenzenesulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acids and their derivatives .
Scientific Research Applications
4-Acetamido-2-aminobenzenesulfonic acid hydrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: This compound is used in the study of enzyme reactions and as a substrate in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-acetamido-2-aminobenzenesulfonic acid hydrate involves its interaction with specific molecular targets. In biochemical assays, it acts as a substrate for enzymes, leading to the formation of specific products. The pathways involved in these reactions are typically enzyme-catalyzed and depend on the nature of the enzyme and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 5-Acetylaminoaniline-2-sulfonic acid
- 4-(Acetylamino)-2-aminobenzene-1-sulfonic acid
- 2-Amino-5-nitro-trifluorobenzene
Uniqueness
4-Acetamido-2-aminobenzenesulfonic acid hydrate is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions. Its applications in dye synthesis and biochemical assays also distinguish it from other similar compounds .
Properties
IUPAC Name |
4-acetamido-2-aminobenzenesulfonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S.H2O/c1-5(11)10-6-2-3-8(7(9)4-6)15(12,13)14;/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQDHFDFYUPXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)O)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820687-51-1 |
Source
|
Record name | Benzenesulfonic acid, 4-(acetylamino)-2-amino-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820687-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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